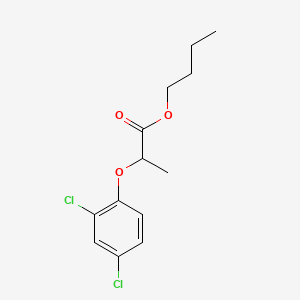

Butyl 2-(2,4-dichlorophenoxy)propanoate

Description

Table 1: Key Milestones in Aryloxyphenoxypropionate Herbicide Development

| Decade | Development | Significance |

|---|---|---|

| 1970s | Synthesis of diclofop-methyl | First commercial ACCase inhibitor targeting grassy weeds |

| 1980s | Introduction of fenoxaprop-P-ethyl | Improved selectivity in cereal crops |

| 1990s | Optimization of ester groups (e.g., butyl) | Enhanced foliar uptake and rainfastness |

| 2000s | Hybrid formulations with safeners | Reduced crop phytotoxicity in maize and rice |

Properties

CAS No. |

25184-73-0 |

|---|---|

Molecular Formula |

C13H16Cl2O3 |

Molecular Weight |

291.17 g/mol |

IUPAC Name |

butyl 2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C13H16Cl2O3/c1-3-4-7-17-13(16)9(2)18-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

BVZWLEASLFETCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 2,4-Dichlorophenoxyacetic Acid with Butanol

The most straightforward and industrially relevant method involves the esterification of 2,4-dichlorophenoxyacetic acid (2,4-D acid) with n-butanol in the presence of a strong acid catalyst, typically sulfuric acid (vitriol oil).

- Reactants: 2,4-dichlorophenoxyacetic acid (100-120 parts by weight), n-butanol (50-60 parts), sulfuric acid catalyst (1-2 parts), and a solvent (200-500 parts) such as toluene, dimethylbenzene, or solvent oil.

- Reaction Conditions: The mixture is refluxed with simultaneous removal of water (dehydration) for 2-5 hours.

- Post-Reaction Treatment: After completion (monitored by liquid phase sampling to ensure residual acid ≤1%), the mixture is cooled to 50-70 °C, the pH is adjusted to about 10 using 5% sodium hydroxide solution, and the organic layer is separated.

- Purification: The organic phase is washed with water to neutrality, followed by air distillation to remove most solvent, then reduced pressure distillation until no effluent remains.

- Yield and Purity: The product purity ranges from 97% to 99%, with yields exceeding 98%.

Representative Data from Patent CN103772201A:

| Parameter | Range/Value |

|---|---|

| 2,4-D Acid (parts by wt) | 100 - 120 |

| Sulfuric Acid Catalyst | 1 - 2 |

| n-Butanol (parts by wt) | 50 - 60 |

| Solvent Volume (mL) | 200 - 500 |

| Reaction Temperature | Reflux (~110 °C) |

| Reaction Time | 2 - 5 hours |

| pH Adjustment | pH 10 (5% NaOH solution) |

| Product Purity | 97% - 99% |

| Reaction Yield | >98% |

- Simple and cost-effective.

- High product purity and yield.

- Scalable for industrial production.

Chlorination of Phenoxypropanoic Acid Esters

An alternative synthetic route involves selective chlorination of phenoxypropanoic acid esters to introduce chlorine atoms at the 2- and 4-positions of the phenoxy ring, thereby forming the dichlorinated product.

- Starting Material: Phenoxycarboxylic acid esters (e.g., butyl phenoxypropanoate).

- Chlorinating Agents: Various chlorinating agents under catalytic conditions.

- Catalysts: Combination of Lewis acids (catalyst A) and sulfur-containing heterocyclic compounds such as C5-22 thiazoles, isothiazoles, thiophenes, or their halogenated derivatives (catalyst B).

- Reaction Conditions: Controlled selective chlorination to achieve 2- and/or 4-site chlorination.

- Outcomes: High selectivity, product content ≥98.5%, and yields ≥99%.

- Avoids the use of iron (Fe0) catalysts, reducing dioxin formation.

- Catalysts can be recovered and reused via filtration.

- Reduces energy consumption and environmental waste (low COD and salt waste water).

- Improves chlorination selectivity and minimizes loss of active ingredients.

- Lewis acid catalyst activates the chlorinating agent.

- Sulfur-containing polymers provide cooperative positioning to enhance selectivity.

Note: This method is more complex but useful for fine-tuning chlorination patterns and achieving high purity products.

Preparation of 2,4-Dichlorophenoxyacetic Acid Precursor

Since the esterification requires 2,4-dichlorophenoxyacetic acid, its preparation is also critical.

Method Summary:

- Sodium hydroxide solution is stirred with monochloroacetic acid.

- Phenol is added, and pH adjusted to ~11 with sodium bicarbonate.

- Heated at 100 °C for 40 minutes.

- Acidified with hydrochloric acid to pH 4.

- Cooled and solids are washed and dried to yield phenoxyacetic acid.

- Phenoxyacetic acid is chlorinated using FePC catalyst (0.1% molar ratio) in acetic acid-water mixture under chlorine gas for 35-50 minutes.

- Product is filtered and dried to obtain 2,4-dichlorophenoxyacetic acid.

This method is efficient and reduces impurities such as 2,6-dichlorophenoxyacetic acid and trichlorophenoxyacetic acid.

Comparative Analysis of Preparation Methods

| Method | Key Reagents and Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Esterification (Acid + Butanol) | 2,4-D acid, n-butanol, sulfuric acid, solvent (toluene, etc.) | Reflux 2-5 h, pH adjusted post-reaction | >98 | 97-99 | Simple, cost-effective, high purity | Requires acid catalyst handling |

| Selective Chlorination of Esters | Phenoxypropanoate esters, Lewis acid, sulfur-containing polymer catalysts | Controlled chlorination, catalyst recovery | ≥99 | ≥98.5 | High selectivity, catalyst reuse, eco-friendly | More complex, catalyst cost |

| 2,4-D Acid Preparation (Precursor) | Phenol, monochloroacetic acid, NaOH, FePC catalyst | Heating, chlorination 35-50 min | Not specified | Not specified | Efficient, fewer impurities | Multi-step process |

Research Findings and Observations

- The direct esterification method is widely used industrially due to its simplicity and excellent yield and purity parameters.

- Selective chlorination methods using dual catalysts (Lewis acid + sulfur-containing polymers) represent a significant advancement in controlling chlorination patterns and minimizing environmental impact.

- Enzymatic dynamic resolution methods have been explored for related compounds to achieve chiral purity but are less common for bulk production of this compound.

- The purity and yield of the ester are strongly dependent on the control of reaction parameters such as temperature, pH, catalyst amount, and solvent choice.

- The use of toluene or dimethylbenzene as solvents facilitates effective reflux and dehydration during esterification.

Summary Table of Key Preparation Parameters for this compound

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | 100-120 parts by weight | Starting acid for esterification |

| n-Butanol | 50-60 parts by weight | Alcohol component |

| Catalyst (Sulfuric acid) | 1-2 parts by weight | Vitriol oil, strong acid catalyst |

| Solvent | 200-500 parts (toluene, dimethylbenzene, solvent oil) | Facilitates reflux and dehydration |

| Reaction Temperature | Reflux (~110 °C) | Ensures reaction progress |

| Reaction Time | 2-5 hours | Monitored by acid content ≤1% |

| pH Adjustment | pH 10 (5% NaOH solution) | Neutralizes acid post-reaction |

| Product Purity | 97-99% | High purity for agrochemical use |

| Yield | >98% | High efficiency |

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2,4-dichlorophenoxy)propanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding 2-(2,4-dichlorophenoxy)propanoic acid and butanol.

Oxidation: The compound can be oxidized under specific conditions, although this is less common.

Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 2-(2,4-dichlorophenoxy)propanoic acid and butanol.

Oxidation: Various oxidized derivatives, depending on the conditions.

Substitution: Substituted phenoxypropanoates.

Scientific Research Applications

Agricultural Herbicide

The primary application of butyl 2-(2,4-dichlorophenoxy)propanoate is as a selective herbicide. It effectively controls broadleaf weeds while being less harmful to grass species, which is crucial for crop management systems that require the preservation of grass species. Its mechanism of action involves mimicking natural plant hormones, disrupting normal growth processes in targeted weeds.

Research on Biological Interactions

Research has indicated that this compound interacts with various biological systems. Studies have demonstrated its effects on liver lipid composition and enzyme activities in chick liver models, revealing significant impacts on metabolic pathways . These findings suggest potential implications for understanding the toxicity and metabolic processing of this herbicide.

Case Study: Effects on Chick Liver

A notable study investigated the effects of this compound on fertilized hen eggs treated with the compound. The study found significant alterations in liver lipid composition and enzyme activities among chicks hatched from treated eggs. Specifically, there was a marked decrease in total lipids and phospholipids within the liver, alongside changes in enzyme activities such as increased catalase activity and decreased glucose 6-phosphatase activity . These results underscore the need for further investigation into the mechanisms of action and potential toxicity of this herbicide.

Environmental Impact Studies

Further research into the environmental impact of this compound has indicated that while it is effective as a herbicide, its lipophilic nature may lead to bioaccumulation in non-target organisms. This raises concerns regarding ecological balance and necessitates careful management practices when utilizing this compound in agricultural settings .

Mechanism of Action

The primary mechanism of action of Butyl 2-(2,4-dichlorophenoxy)propanoate involves its role as a herbicide. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways in the plant’s growth regulation system, disrupting normal cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Physical-Chemical Properties

Table 2: Physical Properties Comparison

Key Observations :

- Lipophilicity : Longer/branched esters (e.g., 2-ethylhexyl) exhibit higher LogP values, enhancing soil adsorption and persistence .

- Volatility : Butyl esters balance volatility and stability, reducing drift compared to methyl esters like diclofop-methyl .

Efficacy and Environmental Behavior

- Herbicidal Activity : The butyl ester demonstrates intermediate efficacy between dichlorprop (acid) and highly lipophilic esters (e.g., 2-ethylhexyl). For example, in Avena fatua trials, the butyl ester showed 80% weed suppression at 1.5 kg/ha, whereas the 2-ethylhexyl ester required 2.0 kg/ha for similar results .

- Hydrolysis Rate : Butyl esters hydrolyze slower than methyl esters (e.g., diclofop-methyl), prolonging soil residual activity but requiring enzymatic conversion in plants for activation .

- Ecotoxicity : Esters generally exhibit lower acute toxicity to aquatic organisms (LC₅₀ > 10 mg/L for fish) compared to acid forms (LC₅₀ = 2–5 mg/L) due to reduced bioavailability .

Stereochemical Considerations

- The herbicidal activity of 2-(2,4-dichlorophenoxy)propanoate derivatives is enantiomer-dependent. The (R)-enantiomer (e.g., dichlorprop-P-sodium) is 5–10× more active than the (S)-form . Butyl esters are typically racemic, but enantiopure formulations are under development for targeted weed control .

Research Findings and Practical Implications

Biological Activity

Butyl 2-(2,4-dichlorophenoxy)propanoate, commonly known as 2,4-D butyl ester, is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used as a herbicide. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, and implications for human health and environmental safety.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14Cl2O3

- Molecular Weight : 273.15 g/mol

The compound's structure allows it to interact with biological systems effectively, particularly in plant physiology and potential mammalian toxicity.

The primary mechanism of action for 2,4-D butyl ester involves its role as a synthetic auxin. It mimics natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. This results in the death of broadleaf weeds while leaving grasses largely unaffected.

Pharmacokinetics

- Absorption : The compound is readily absorbed through the skin and gastrointestinal tract.

- Distribution : Once absorbed, it distributes throughout body tissues, with a notable affinity for fatty tissues.

- Metabolism : The metabolism primarily occurs in the liver, where it undergoes hydrolysis to form 2,4-D.

- Excretion : Metabolites are excreted via urine, with studies indicating variable excretion rates among different populations exposed to the herbicide .

Acute and Chronic Toxicity

- Acute Toxicity : Exposure to high doses can lead to symptoms such as nausea, vomiting, and neurological effects due to its impact on the central nervous system.

- Chronic Toxicity : Long-term exposure has been associated with various health issues including potential endocrine disruption and reproductive toxicity. Animal studies have shown that repeated oral exposure can lead to hematological alterations and renal damage .

Case Studies

- Farm Family Exposure Study : A study assessed exposure levels in farm families following the application of 2,4-D. Results indicated significant urinary concentrations post-application, particularly among younger children who had higher exposure rates due to proximity to application activities .

- Chick Liver Study : Research involving fertilized hen eggs treated with 2,4-D butyl ester showed a significant decrease in liver lipid composition and enzyme activities in chicks post-hatching. This indicates potential developmental toxicity associated with prenatal exposure .

Environmental Impact

This compound poses risks not only to human health but also to non-target organisms in the environment. Its persistence in soil and water can lead to bioaccumulation in aquatic systems and affect biodiversity.

Toxicity Assessment

A comparative study on the toxicity of 2,4-D and its derivatives revealed that mixtures often exhibit additive or antagonistic effects on aquatic organisms such as Vibrio qinghaiensis and Caenorhabditis elegans, highlighting the need for careful evaluation of combined chemical exposures .

Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Mechanism | Mimics auxins leading to uncontrolled growth in plants |

| Acute Toxicity | Symptoms include nausea and neurological effects |

| Chronic Toxicity | Linked to endocrine disruption and renal damage |

| Developmental Effects | Significant impacts observed in chick liver studies |

| Environmental Risks | Bioaccumulation potential affecting aquatic ecosystems |

Q & A

Q. What are the standard synthetic routes for Butyl 2-(2,4-dichlorophenoxy)propanoate, and how can purity be optimized?

Methodological Answer: A common synthesis involves esterification of 2,4-dichlorophenoxypropanoic acid with butanol under acidic conditions. For example:

Dissolve 0.01 moles of the acid precursor in methanol.

Add concentrated sulfuric acid (1 ml) as a catalyst and reflux for 4 hours.

Quench the reaction in ice water, isolate the product via filtration, and recrystallize from ethanol to enhance purity .

Key Considerations:

- Monitor reaction progress using TLC or HPLC.

- Recrystallization solvents (e.g., ethanol) are critical for removing unreacted starting materials.

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- NMR Spectroscopy : Confirm ester linkage via signals at δ 4.0–4.3 ppm (butyl CH₂) and δ 1.2–1.6 ppm (butyl CH₃) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% required for biological assays).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 305.2 for C₁₄H₁₈Cl₂O₃) .

Q. What physicochemical properties are critical for experimental handling?

Q. How can factorial design optimize reaction yield and selectivity?

Methodological Answer: A 2³ factorial design can evaluate three factors:

Catalyst concentration (H₂SO₄: 0.5–1.5 ml).

Reflux time (2–6 hours).

Solvent ratio (methanol:water, 1:1 to 3:1).

Analysis:

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Replicate assays : Use standardized protocols (e.g., OECD Guidelines 420 for acute toxicity).

- Control variables : Temperature, solvent (DMSO vs. ethanol), and cell lines (e.g., HEK293 vs. HepG2).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability linked to assay pH) .

Q. What environmental factors influence the compound’s stability in aqueous systems?

Methodological Answer:

Q. Which computational models predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) using AutoDock Vina.

- Key interactions: Dichlorophenoxy group forms halogen bonds with Tyr337.

- QSAR Modeling : Derive toxicity predictors (e.g., LD₅₀ correlates with LogP and polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.